In-Depth Technical Guide on 3-(2-Fluoro-3-methylphenoxy)pyrrolidine: Chemical Properties, Synthesis, and Applications in Drug Discovery
In-Depth Technical Guide on 3-(2-Fluoro-3-methylphenoxy)pyrrolidine: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic design of small-molecule building blocks is paramount for developing highly selective therapeutics. 3-(2-Fluoro-3-methylphenoxy)pyrrolidine (CAS: 1505609-00-6) represents a highly specialized pharmacophore scaffold frequently utilized in the discovery of central nervous system (CNS) agents, including monoamine reuptake inhibitors and G-protein coupled receptor (GPCR) modulators[1][2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and field-proven synthetic protocols designed for high-fidelity drug development.
Physicochemical Profiling & Structural Identity
Understanding the baseline computational and physicochemical properties of a building block is critical for predicting its behavior in downstream biological assays and pharmacokinetic (PK) models. The data summarized below highlights the compound's suitability for CNS penetration, adhering closely to Lipinski’s Rule of Five and favorable blood-brain barrier (BBB) permeation metrics[3][4].
| Property | Value | Clinical / Synthetic Relevance |
| CAS Registry Number | 1505609-00-6 | Unique identifier for procurement and patent tracking. |
| Molecular Formula | C11H14FNO | Defines the atomic composition and isotopic baseline. |
| Molecular Weight | 195.23 g/mol | Low MW allows for extensive downstream functionalization. |
| Monoisotopic Mass | 195.1059 Da | Target mass for high-resolution LC-MS validation. |
| XLogP3-AA | ~1.95 | Optimal lipophilicity for CNS penetration and membrane diffusion. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Highly favorable for crossing the blood-brain barrier (ideal < 90 Ų). |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic penalty upon target binding. |
| SMILES String | CC1=C(C(=CC=C1)OC2CCNC2)F | Computational input for in silico docking and QSAR modeling. |
Structural Pharmacology: The Rationale Behind the Scaffold
The architecture of 3-(2-Fluoro-3-methylphenoxy)pyrrolidine is not arbitrary; it is a masterclass in rational drug design, leveraging stereoelectronic effects to maximize target affinity and metabolic stability.
The Ortho-Fluoro Effect
The incorporation of a fluorine atom at the ortho position relative to the ether linkage serves a dual purpose. First, it induces a profound conformational locking effect. Due to dipole-dipole repulsion between the highly electronegative fluorine and the ether oxygen lone pairs, the molecule is forced into a restricted dihedral angle[5]. This pre-organization reduces the entropic cost of binding when the molecule enters a target receptor pocket. Secondly, the strongly electron-withdrawing nature of fluorine deactivates the adjacent aromatic ring toward cytochrome P450-mediated ortho-hydroxylation, significantly enhancing the metabolic half-life of the scaffold[6].
The Meta-Methyl Anchor
The methyl group at the meta position provides a localized lipophilic anchor. In the binding pockets of monoamine transporters (such as SERT or NET) or muscarinic receptors[1], this methyl group frequently engages in van der Waals interactions or CH-π stacking with hydrophobic residues (e.g., phenylalanine or valine), driving binding enthalpy.
The Pyrrolidine Pharmacophore
The pyrrolidine ring acts as the primary basic center. With an estimated pKa of ~8.5 to 9.0, the secondary amine is predominantly protonated at physiological pH (7.4). This cationic state is an absolute requirement for forming a critical salt bridge with conserved aspartate residues (e.g., Asp98 in SERT) found in the orthosteric binding sites of nearly all biogenic amine targets[2].
Synthetic Methodology: A Self-Validating Protocol
To utilize this scaffold effectively, it must be synthesized with high enantiomeric purity. The standard approach involves a Mitsunobu reaction, which provides predictable stereochemical inversion.
Synthetic workflow for 3-(2-Fluoro-3-methylphenoxy)pyrrolidine via Mitsunobu reaction.
Step 1: Mitsunobu Coupling (Stereospecific Etherification)
Causality & Rationale: The Mitsunobu reaction is chosen because it proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry. If a biological target requires the (R)-enantiomer of the final drug, the synthesis must begin with (S)-N-Boc-3-pyrrolidinol. Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl azodicarboxylate (DEAD) due to its liquid state at room temperature, offering superior safety and ease of handling.
Protocol:
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Preparation: Dissolve 1.0 equivalent of enantiopure N-Boc-3-pyrrolidinol, 1.1 equivalents of 2-fluoro-3-methylphenol, and 1.2 equivalents of triphenylphosphine (PPh3) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
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Activation: Cool the reaction mixture to 0°C using an ice bath. This prevents the exothermic betaine formation from causing unwanted side reactions.
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Addition: Add 1.2 equivalents of DIAD dropwise over 15 minutes.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
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Workup: Concentrate the mixture in vacuo. Purify the intermediate via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate N-Boc-3-(2-fluoro-3-methylphenoxy)pyrrolidine.
Step 2: Boc Deprotection
Causality & Rationale: The tert-butyloxycarbonyl (Boc) protecting group prevents N-alkylation during the Mitsunobu step. It is cleanly cleaved using strong acid (Trifluoroacetic acid, TFA), releasing volatile byproducts (isobutylene and CO2) which simplifies purification.
Protocol:
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Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM). Add TFA to achieve a 1:4 TFA:DCM volumetric ratio. Stir at room temperature for 2 hours.
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Neutralization: Concentrate the mixture to remove excess TFA. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous layer reaches pH 8-9.
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Isolation: Extract the organic layer, dry over anhydrous sodium sulfate (Na2SO4), and concentrate to yield the free base of 3-(2-Fluoro-3-methylphenoxy)pyrrolidine.
Analytical Validation
A self-validating experimental system requires rigorous analytical confirmation before the compound is advanced into biological screening.
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LC-MS (ESI+): The reaction is confirmed successful upon the observation of a dominant mass peak at m/z 196.1 [M+H]+ .
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1H NMR (400 MHz, CDCl3): Look for the characteristic multiplet at ~4.8-5.0 ppm, corresponding to the methine proton at the C3 position of the pyrrolidine ring. The downfield shift confirms attachment to the electronegative ether oxygen.
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19F NMR (376 MHz, CDCl3): A distinct singlet or tightly coupled multiplet in the region of -110 to -120 ppm confirms the presence of the ortho-fluorine atom on the aromatic ring.
Experimental Workflows in CNS Drug Discovery
Once synthesized and validated, 3-(2-Fluoro-3-methylphenoxy)pyrrolidine serves as the core module for generating libraries of CNS-active compounds. Because of its structural homology to known monoamine reuptake inhibitors and dopamine/muscarinic receptor ligands[1][2], the following screening cascade is standard practice.
Preclinical screening cascade for phenoxypyrrolidine-based CNS therapeutics.
Workflow Causality:
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Primary Binding Assays: Utilizing radioligand displacement (e.g., displacing [3H]-citalopram for SERT) establishes the raw binding affinity (Ki). The pyrrolidine nitrogen is the primary driver of this interaction.
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Functional Assays: Affinity does not guarantee efficacy. Cell-based fluorescent reuptake assays determine if the compound acts as an agonist, antagonist, or inverse agonist at the target site.
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In Vitro ADME: The ortho-fluoro and meta-methyl modifications are specifically tested here. Human Liver Microsome (HLM) stability assays verify if the fluorine successfully blocked rapid oxidative metabolism.
Sources
- 1. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]
- 2. US20210147355A1 - Dopamine d2 receptor ligands - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
